molecular formula C17H15N5O2 B11641383 6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

Cat. No.: B11641383
M. Wt: 321.33 g/mol
InChI Key: ZMGLNJYTAUZVGD-WOJGMQOQSA-N
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Description

6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a benzyl group, and a hydrazinyl linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one typically involves the condensation of appropriate hydrazine derivatives with benzylidene compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

6-benzyl-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15N5O2/c23-14-8-6-13(7-9-14)11-18-21-17-19-16(24)15(20-22-17)10-12-4-2-1-3-5-12/h1-9,11,23H,10H2,(H2,19,21,22,24)/b18-11+

InChI Key

ZMGLNJYTAUZVGD-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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